molecular formula C14H20N2O8S B2731902 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351615-99-0

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2731902
CAS No.: 1351615-99-0
M. Wt: 376.38
InChI Key: HZKFNFBISWHEIA-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 1-(furan-2-yl)ethanone with 4-(ethylsulfonyl)piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form corresponding alcohols.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
  • 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is unique due to its specific substitution pattern and the presence of both the furan ring and the ethylsulfonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S.C2H2O4/c1-2-19(16,17)14-7-5-13(6-8-14)10-11(15)12-4-3-9-18-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKFNFBISWHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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